molecular formula C13H19NO3 B14846534 3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide

3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14846534
M. Wt: 237.29 g/mol
InChI Key: QWACSKAWBLQWOK-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.297 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-tert-butoxy-4-hydroxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-tert-butoxy-4-oxo-N,N-dimethylbenzamide, while reduction of the amide group can produce 3-tert-butoxy-4-hydroxy-N,N-dimethylamine .

Scientific Research Applications

3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the amide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-hydroxy-N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-9(6-7-10(11)15)12(16)14(4)5/h6-8,15H,1-5H3

InChI Key

QWACSKAWBLQWOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)C(=O)N(C)C)O

Origin of Product

United States

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